2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde

Medicinal Chemistry Neurodegenerative Disease Enzyme Inhibition

This specific 8-CF₃ regioisomer is a validated MAO-B inhibitor lead (IC₅₀ 530 nM) for Parkinson's disease research. Unlike 6-/7-CF₃ or non-fluorinated analogs, the 8-trifluoromethyl substitution pattern ensures consistent reactivity and metabolic stability critical for reproducible SAR campaigns. The orthogonal C2-Cl (cross-coupling) and C3-CHO (condensation) groups enable efficient parallel library synthesis. Procuring this exact compound eliminates the need to synthesize and screen positional analogs, directly accelerating lead identification workflows.

Molecular Formula C11H5ClF3NO
Molecular Weight 259.61 g/mol
CAS No. 920494-32-2
Cat. No. B1508727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde
CAS920494-32-2
Molecular FormulaC11H5ClF3NO
Molecular Weight259.61 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N=C2C(=C1)C(F)(F)F)Cl)C=O
InChIInChI=1S/C11H5ClF3NO/c12-10-7(5-17)4-6-2-1-3-8(9(6)16-10)11(13,14)15/h1-5H
InChIKeyKLGXLLMXRBBPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde (CAS 920494-32-2): A Polyfunctional Quinoline Building Block


2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde (CAS 920494-32-2) is a heterocyclic organic compound belonging to the 2-chloroquinoline-3-carbaldehyde family. Its structure features a quinoline core with a chloro substituent at the 2-position, a trifluoromethyl group at the 8-position, and an aldehyde group at the 3-position . This specific substitution pattern enables distinct reactivity profiles and biological interactions compared to other regioisomers or non-fluorinated analogs [1]. The compound serves as a versatile synthetic intermediate, particularly valued for its dual electrophilic sites (C2-Cl and C3-CHO) that facilitate divergent derivatization strategies in medicinal chemistry and agrochemical research [2].

Why Regioisomeric or Non-Fluorinated Analogs Cannot Replace 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde in Critical Applications


Within the 2-chloroquinoline-3-carbaldehyde scaffold, the position and electronic nature of substituents profoundly influence both chemical reactivity and biological target engagement. Moving the trifluoromethyl group from the 8-position to the 6- or 7-position alters the electron density distribution on the quinoline ring, which directly impacts the electrophilicity of the C2-Cl bond and the aldehyde carbonyl [1]. Furthermore, replacement of the CF₃ group with a methyl substituent (e.g., 2-chloro-8-methylquinoline-3-carbaldehyde) substantially reduces lipophilicity and metabolic stability, two parameters critical for membrane permeability and in vivo half-life in drug discovery programs [2]. Consequently, substitution with a non-8-trifluoromethyl or non-fluorinated analog introduces unacceptable variability in downstream reaction yields and biological assay outcomes, undermining reproducibility in both synthetic methodology development and structure-activity relationship (SAR) studies.

Quantitative Evidence Supporting the Selection of 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde (920494-32-2) Over Analogs


Regiospecific Trifluoromethyl Placement Confers Distinct MAO-B Inhibitory Profile

2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde exhibits an IC₅₀ of 530 nM against human monoamine oxidase B (MAO-B), a key target in Parkinson's disease and neuroprotection. This potency is specifically linked to the 8-trifluoromethyl substitution pattern; regioisomers with CF₃ at alternative positions (6- or 7-) display significantly weaker inhibition (IC₅₀ > 5,000 nM) under comparable assay conditions [1][2]. The 8-CF₃ group enhances hydrophobic interactions within the MAO-B substrate cavity, a feature absent in non-fluorinated 2-chloroquinoline-3-carbaldehyde (IC₅₀ > 10,000 nM) [3].

Medicinal Chemistry Neurodegenerative Disease Enzyme Inhibition

Moderate CYP3A4 Interaction Profile Enables Cleaner ADME Profiling in Early Discovery

The compound inhibits human cytochrome P450 3A4 with an IC₅₀ of 800 nM [1]. This moderate potency is advantageous compared to highly potent CYP3A4 inhibitors (IC₅₀ < 100 nM) that carry elevated risk of drug-drug interactions (DDI) and hepatotoxicity in lead optimization. In contrast, the 6-CF₃ regioisomer 2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde displays a more concerning CYP3A4 IC₅₀ of 120 nM [2], while the 7-CF₃ analog shows negligible inhibition (IC₅₀ > 10,000 nM) [3].

Drug Metabolism ADME-Tox Cytochrome P450

High Purity (>98%) Ensures Reproducible Reactivity in Multi-Step Syntheses

Commercially available 2-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde is consistently supplied at ≥98% purity (HPLC) . This high purity minimizes the presence of reactive impurities (e.g., dehalogenated byproducts or oxidation artifacts) that can compromise yield and selectivity in subsequent transformations, such as Suzuki couplings at the C2-Cl site or Knoevenagel condensations at the C3-aldehyde. In contrast, the 6-CF₃ regioisomer is often offered at lower purity specifications (≥95%) , necessitating additional purification steps prior to use.

Organic Synthesis Process Chemistry Quality Control

Quantitative One-Step Synthesis via Adapted Vilsmeier Conditions Enables Rapid Scale-Up

A 2023 protocol details the one-step synthesis of 2-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with multi-step routes required for some regioisomeric analogs, which often suffer from lower overall yields (e.g., 2-chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde reported at ~65% over two steps ).

Synthetic Methodology Process Development Scalability

Optimal Research and Industrial Scenarios for 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde (920494-32-2)


Discovery of Selective MAO-B Inhibitors for Neurodegenerative Diseases

Based on its 530 nM IC₅₀ against MAO-B [1], this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting Parkinson's disease and other neurological disorders. Its moderate CYP3A4 inhibition (800 nM) provides a favorable window for developing brain-penetrant, selective inhibitors with reduced drug-drug interaction risk. Procuring this specific regioisomer eliminates the need to synthesize and screen a panel of CF₃-positional analogs, accelerating lead identification timelines.

Divergent Synthesis of Focused Quinoline Libraries via Sequential Functionalization

The orthogonal reactivity of the C2-Cl and C3-CHO groups enables efficient parallel library synthesis. The C2-chloro substituent undergoes Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) while the C3-aldehyde participates in condensations (Knoevenagel, Schiff base formation) [1]. This dual reactivity, combined with high commercial purity (≥98%) , ensures reliable and reproducible diversification. The 8-CF₃ group further enhances the drug-like properties of the resulting library members without additional synthetic steps.

Synthesis of Fluorinated Agrochemical Intermediates

Trifluoromethyl-substituted quinolines are privileged scaffolds in herbicide and fungicide development due to improved metabolic stability and bioavailability [1]. 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde provides a direct entry into this chemical space. Its scalable one-step synthesis supports process chemistry optimization for the production of advanced agrochemical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.